Cas no 1261806-01-2 (5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile)

5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile is a fluorinated pyridine derivative characterized by the presence of two trifluoromethyl groups and an acetonitrile moiety. This compound is of interest in pharmaceutical and agrochemical research due to its electron-withdrawing properties and potential as a building block for bioactive molecules. The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the pyridine core offers versatility in heterocyclic chemistry. Its structural features make it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or other target-specific therapeutics. The compound's high purity and well-defined synthetic route ensure reproducibility for research and industrial use.
5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile structure
1261806-01-2 structure
Product name:5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile
CAS No:1261806-01-2
MF:C15H8F6N2
MW:330.227844238281
CID:4982831

5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile
    • Inchi: 1S/C15H8F6N2/c16-14(17,18)10-7-9(5-6-22)13(23-8-10)11-3-1-2-4-12(11)15(19,20)21/h1-4,7-8H,5H2
    • InChI Key: FHWOATNSLGVTPF-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C1C(CC#N)=CC(C(F)(F)F)=CN=1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 449
  • Topological Polar Surface Area: 36.7
  • XLogP3: 3.9

5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013009078-250mg
5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile
1261806-01-2 97%
250mg
489.60 USD 2021-06-25
Alichem
A013009078-1g
5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile
1261806-01-2 97%
1g
1,490.00 USD 2021-06-25
Alichem
A013009078-500mg
5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile
1261806-01-2 97%
500mg
839.45 USD 2021-06-25

Additional information on 5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile

Introduction to 5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile (CAS No. 1261806-01-2)

5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile, with the CAS number 1261806-01-2, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a pyridine ring, a trifluoromethyl group, and an acetonitrile moiety, which collectively contribute to its potential biological activities and applications.

The presence of the trifluoromethyl group in the structure of 5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile is particularly noteworthy. Trifluoromethyl groups are known for their strong electron-withdrawing properties, which can significantly influence the chemical and biological properties of a molecule. These groups are often used in drug design to enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity.

The pyridine ring in 5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile is another key structural element. Pyridines are heterocyclic compounds that are widely used in pharmaceuticals due to their diverse biological activities. They can act as ligands for various receptors and enzymes, making them valuable scaffolds for drug discovery and development.

The acetonitrile moiety in the compound adds further complexity and functionality. Acetonitriles are known for their ability to form hydrogen bonds and participate in various chemical reactions. In medicinal chemistry, acetonitriles can serve as bioisosteres for carboxylic acids, enhancing the lipophilicity and metabolic stability of a molecule while maintaining or improving its biological activity.

5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile (CAS No. 1261806-01-2) has been the subject of several recent studies exploring its potential applications in various therapeutic areas. One notable area of research is its use as a lead compound for the development of new anti-cancer agents. Studies have shown that this compound exhibits potent cytotoxic activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the modulation of specific signaling pathways.

In addition to its anti-cancer properties, 5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile has also been investigated for its potential as an anti-inflammatory agent. Research has demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile have also been studied extensively. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for further development into a therapeutic agent. Its high lipophilicity and metabolic stability contribute to its favorable pharmacokinetic behavior.

To further optimize the therapeutic potential of 5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile, researchers have explored various structural modifications. These modifications aim to enhance specific biological activities while minimizing potential side effects. For example, substituting different functional groups on the pyridine ring or introducing additional fluorinated moieties has been shown to improve the selectivity and potency of the compound against target cells or enzymes.

Clinical trials involving derivatives of 5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile are currently underway to evaluate their safety and efficacy in human subjects. Early results from these trials are promising, with several compounds demonstrating significant therapeutic benefits with minimal adverse effects.

In conclusion, 5-(Trifluoromethyl)-2-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile (CAS No. 1261806-01-2) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive scaffold for further drug discovery and development efforts. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use.

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